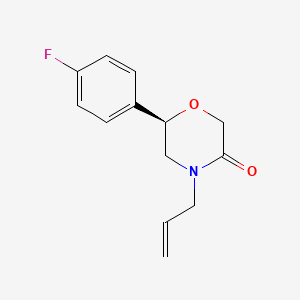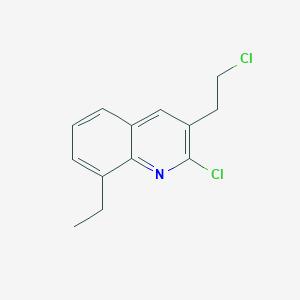
2-Chloro-3-(2-chloroethyl)-8-ethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(2-chloroethyl)-8-ethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with chloro and ethyl groups, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chloroethyl)-8-ethylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and 2-chloroethyl chloride.
Alkylation Reaction: The 2-chloroquinoline undergoes an alkylation reaction with 2-chloroethyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures (around 100-120°C) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to handle the increased volume of reactants and products.
Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2-Chloro-3-(2-chloroethyl)-8-ethylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products
Substitution Products: Formation of substituted quinoline derivatives with various functional groups.
Oxidation Products: Formation of quinoline N-oxides.
Reduction Products: Formation of reduced quinoline derivatives.
科学的研究の応用
2-Chloro-3-(2-chloroethyl)-8-ethylquinoline has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: Employed in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Utilized in chemical biology research to probe cellular pathways and mechanisms.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-8-ethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethyl substituents can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
DNA Intercalation: Intercalating into DNA strands, leading to disruption of DNA replication and transcription processes.
類似化合物との比較
Similar Compounds
2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline: Similar structure with a methoxy group instead of an ethyl group.
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline: Similar structure with an ethoxy group instead of an ethyl group.
2-Chloro-3-chloromethyl-7-methoxyquinoline: Similar structure with a chloromethyl group instead of a chloroethyl group.
Uniqueness
2-Chloro-3-(2-chloroethyl)-8-ethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and ethyl groups on the quinoline core can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
特性
CAS番号 |
948294-57-3 |
|---|---|
分子式 |
C13H13Cl2N |
分子量 |
254.15 g/mol |
IUPAC名 |
2-chloro-3-(2-chloroethyl)-8-ethylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-2-9-4-3-5-10-8-11(6-7-14)13(15)16-12(9)10/h3-5,8H,2,6-7H2,1H3 |
InChIキー |
GWZHYNCJWIUNMR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC2=CC(=C(N=C21)Cl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



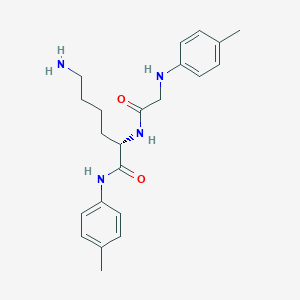
![1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B15173178.png)
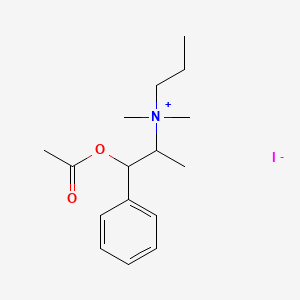
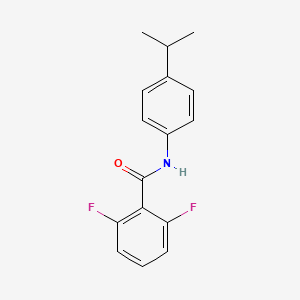
![(3R,3'S,5'S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5'-(2-methylpropyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173208.png)
![Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane](/img/structure/B15173215.png)
![N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide](/img/structure/B15173218.png)
![4-[10-(4-Methylnaphthalen-1-YL)anthracen-9-YL]naphthalen-1-OL](/img/structure/B15173221.png)

![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)
![Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B15173229.png)
![1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)-](/img/structure/B15173251.png)
